methyl 4-amino-5-bromopyridine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

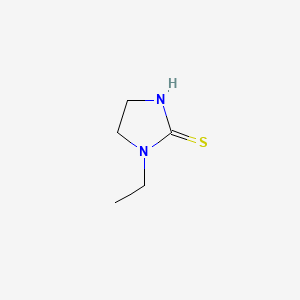

“Methyl 4-amino-5-bromopyridine-3-carboxylate” is a chemical compound. It is a derivative of pyridine, which is a basic heterocyclic organic compound . This compound has a bromine atom at the 5th position, an amino group at the 4th position, and a carboxylate group at the 3rd position of the pyridine ring .

Molecular Structure Analysis

The molecular structure of “methyl 4-amino-5-bromopyridine-3-carboxylate” consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring has a bromine atom at the 5th position, an amino group (-NH2) at the 4th position, and a carboxylate group (-COOCH3) at the 3rd position .Scientific Research Applications

Given this, let's explore how similar compounds or related research contexts might provide insight into the types of applications that compounds like methyl 4-amino-5-bromopyridine-3-carboxylate could have:

Pharmacokinetics and Toxicology

Compounds similar to methyl 4-amino-5-bromopyridine-3-carboxylate may be studied for their pharmacokinetics and toxicological profiles, especially when they are part of new psychoactive substances (NPS). Research on NPS like 2C-B, 4-fluoroamphetamine, and benzofurans has shown that understanding the pharmacokinetics and pharmacodynamics is essential for assessing their health risks and therapeutic potentials (Nugteren-van Lonkhuyzen et al., 2015).

Neuroimaging and Brain Studies

Compounds structurally related to methyl 4-amino-5-bromopyridine-3-carboxylate may be used in neuroimaging studies to investigate brain function and disorders. For instance, derivatives of tryptophan have been applied in studies to determine brain serotonin synthesis rates, offering insights into neuropsychiatric disorders and the brain's serotonergic system (Diksic & Young, 2001).

Photodynamic Therapy (PDT)

Research into improving the clinical outcomes of photodynamic therapy (PDT) for skin diseases involves the study of compounds that enhance the accumulation of photosensitizers like protoporphyrin IX. This includes investigations into the role of various pretreatment methods and the pharmacodynamics of related compounds (Gerritsen et al., 2008).

Epigenetic Modifications

Compounds with structural similarities to methyl 4-amino-5-bromopyridine-3-carboxylate might be explored for their potential in influencing epigenetic modifications, such as DNA methylation. This research area has implications for cancer treatment, where inhibitors of DNA methyltransferase enzymes are of interest (Goffin & Eisenhauer, 2002).

Synthetic Chemistry

Research in synthetic chemistry often involves the use of pyridine derivatives as intermediates for creating heterocyclic compounds with potential pharmaceutical applications. The unique reactivity of certain scaffolds enables the synthesis of a wide variety of heterocyclic compounds and dyes, underscoring the importance of these intermediates in drug discovery and development (Gomaa & Ali, 2020).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-amino-5-bromopyridine-3-carboxylate involves the bromination of 4-amino-3-pyridinecarboxylic acid followed by esterification with methanol.", "Starting Materials": [ "4-amino-3-pyridinecarboxylic acid", "Bromine", "Methanol", "Sodium hydroxide", "Sulfuric acid" ], "Reaction": [ "Step 1: Bromination of 4-amino-3-pyridinecarboxylic acid with bromine in the presence of sulfuric acid to yield 4-amino-5-bromopyridine-3-carboxylic acid.", "Step 2: Neutralization of the reaction mixture with sodium hydroxide.", "Step 3: Esterification of 4-amino-5-bromopyridine-3-carboxylic acid with methanol in the presence of sulfuric acid to yield methyl 4-amino-5-bromopyridine-3-carboxylate." ] } | |

CAS RN |

1446182-20-2 |

Molecular Formula |

C7H7BrN2O2 |

Molecular Weight |

231 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.